molecular formula C8H10BNO4 B13116261 [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid CAS No. 794461-69-1

[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid

Cat. No.: B13116261
CAS No.: 794461-69-1
M. Wt: 194.98 g/mol
InChI Key: RUURJSHMPFVDQC-UHFFFAOYSA-N
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Description

[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is a heterocyclic organic compound with the molecular formula C8H10BNO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both the boronic acid and ethoxycarbonyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid typically involves the reaction of 2-bromo-4-ethoxycarbonylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biology and medicine, this compound is used in the development of boron-containing drugs. Boronic acids have shown potential in enzyme inhibition, particularly in the inhibition of proteases and kinases, making them useful in the treatment of diseases such as cancer and diabetes .

Industry

Industrially, this compound is used in the production of agrochemicals and polymers. Its reactivity and versatility make it a key intermediate in the synthesis of herbicides, insecticides, and advanced materials .

Mechanism of Action

The mechanism of action of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is unique due to the presence of the ethoxycarbonyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both solubility and reactivity are important, such as in drug development and materials science .

Properties

CAS No.

794461-69-1

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(2-ethoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7/h3-5,12-13H,2H2,1H3

InChI Key

RUURJSHMPFVDQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)OCC)(O)O

Origin of Product

United States

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